molecular formula C18H15Cl3N4O2 B14751823 (1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide

Cat. No.: B14751823
M. Wt: 425.7 g/mol
InChI Key: ZHJMSAMEGNFHCK-BUVRLJJBSA-N
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Description

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxazole ring, and a trichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the cyclohexyl group. The trichloroanilino group is then added through a series of substitution reactions. The final step involves the formation of the ethanimidoyl cyanide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the synthesis include cyclohexylamine, trichloroaniline, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
  • Atorvastatin Related Compound E

Uniqueness

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15Cl3N4O2

Molecular Weight

425.7 g/mol

IUPAC Name

(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide

InChI

InChI=1S/C18H15Cl3N4O2/c19-12-6-11(7-13(20)17(12)21)23-24-15(9-22)18(26)14-8-16(27-25-14)10-4-2-1-3-5-10/h6-8,10,23H,1-5H2/b24-15+

InChI Key

ZHJMSAMEGNFHCK-BUVRLJJBSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC(=NO2)C(=O)/C(=N/NC3=CC(=C(C(=C3)Cl)Cl)Cl)/C#N

Canonical SMILES

C1CCC(CC1)C2=CC(=NO2)C(=O)C(=NNC3=CC(=C(C(=C3)Cl)Cl)Cl)C#N

Origin of Product

United States

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